molecular formula C10H12FNO B14818039 3-Cyclopropoxy-2-ethyl-5-fluoropyridine

3-Cyclopropoxy-2-ethyl-5-fluoropyridine

Cat. No.: B14818039
M. Wt: 181.21 g/mol
InChI Key: DYSPSGCPRFOIQT-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-5-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNO This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom, an ethyl group, and a cyclopropoxy group attached to the pyridine ring

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-2-ethyl-5-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or other positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropoxy and ethyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 3-Cyclopropoxy-2-ethyl-5-fluoropyridine is unique due to the presence of both the cyclopropoxy and ethyl groupsFor instance, the cyclopropoxy group may impart additional steric hindrance, affecting the compound’s interaction with biological targets .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-5-fluoropyridine

InChI

InChI=1S/C10H12FNO/c1-2-9-10(13-8-3-4-8)5-7(11)6-12-9/h5-6,8H,2-4H2,1H3

InChI Key

DYSPSGCPRFOIQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)F)OC2CC2

Origin of Product

United States

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